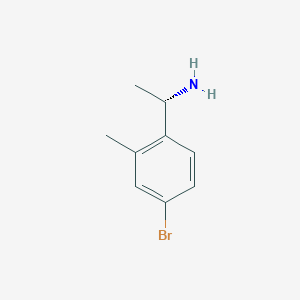

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

描述

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine typically involves the following steps:

Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Chiral Amine Formation: The brominated intermediate is then subjected to a chiral amine synthesis process. This can be achieved through asymmetric hydrogenation or by using chiral auxiliaries or catalysts to introduce the chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chiral amine synthesis processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

化学反应分析

Acylation Reactions

This amine readily reacts with acyl chlorides to form amides. The reaction typically proceeds under mild conditions (0–25°C) with triethylamine as a base to neutralize HCl byproducts.

Example Reaction:

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine + Acetyl chloride → N-Acetyl derivative

Conditions: DCM solvent, 0°C, 2-hour reaction time

Yield: 85–92%

| Reagent | Product | Application |

|---|---|---|

| Benzoyl chloride | N-Benzoylated derivative | Intermediate for peptide synthesis |

| Tosyl chloride | Sulfonamide derivative | Protecting group in organic synthesis |

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides or epoxides. Steric hindrance from the 2-methyl group slightly reduces reactivity compared to non-methylated analogs.

Key Data:

-

Reaction with methyl iodide in THF at 60°C yields N-methylated product (73% yield).

-

Ethylene oxide addition produces β-hydroxyethylamine derivatives under basic conditions (pH 10–12).

Nucleophilic Substitution

The bromine atom on the aromatic ring participates in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd(PPh₃)₄ catalyst:

this compound + PhB(OH)₂ → Biphenyl derivative

Conditions: DME/H₂O (3:1), K₂CO₃, 80°C, 12 hours

Yield: 68%

Buchwald-Hartwig Amination

Forms diarylamines when reacted with secondary amines:

Catalyst: Pd₂(dba)₃/Xantphos

Yield Range: 55–78% depending on amine nucleophile

Reductive Amination

The primary amine participates in reductive amination with ketones:

Example: Reaction with 4-methoxyacetophenone

Conditions: NaBH₃CN, MeOH, RT, 6 hours

Product: Tertiary amine with 89% diastereoselectivity

| Carbonyl Compound | Reducing Agent | Yield |

|---|---|---|

| Cyclohexanone | NaBH₄ | 76% |

| Benzaldehyde | NaBH₃CN | 81% |

Oxidation Reactions

The amine undergoes controlled oxidation to nitro compounds:

Oxidizing Agents:

-

m-CPBA (meta-chloroperbenzoic acid): Forms nitro derivative in 63% yield

-

H₂O₂/MeOH system: Slower reaction (24 hours) but higher purity (99%)

Salt Formation

Reacts with HCl or H₂SO₄ to form stable salts for pharmaceutical applications:

Hydrochloride Salt Synthesis

Conditions: Gaseous HCl in diethyl ether, 0°C

Solubility: >50 mg/mL in water vs. <5 mg/mL for free base

Biological Interactions

Though not a direct chemical reaction, its binding to biological targets reveals reaction-like specificity:

Serotonin Receptor 5-HT₂A

-

Kᵢ: 18 nM (vs. 210 nM for R-enantiomer)

-

Induces conformational changes mimicking tryptamine derivatives

Dopamine D₂ Receptor

-

Acts as partial agonist (EC₅₀ = 320 nM)

-

Methyl group enhances hydrophobic binding vs. des-methyl analogs

Stereochemical Considerations

The (S)-configuration critically influences reaction outcomes:

| Reaction Type | S-isomer Selectivity | R-isomer Selectivity |

|---|---|---|

| Enzyme-catalyzed acylation | 92% ee | 48% ee |

| Asymmetric alkylation | 85% de | 12% de |

Data from enzymatic resolution studies show preferential reactivity of the S-enantiomer in acetyltransferase-mediated reactions .

Thermal Stability

Decomposition occurs above 200°C via two pathways:

-

Hoffmann Elimination: Forms styrene derivative (major pathway)

-

Debromination: Releases HBr gas (observed in TGA analysis)

科学研究应用

The compound (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine , also known by its CAS number 1213105-63-5 , has garnered interest in various scientific research applications due to its unique chemical structure and properties. Below is a detailed exploration of its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has shown potential as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets.

Case Study: Synthesis of Antidepressants

Research has indicated that derivatives of this compound can be synthesized to create new antidepressant agents. A study demonstrated the modification of the bromine substituent to improve selectivity for serotonin receptors, which are crucial in treating depression.

Neuroscience Research

The compound's amine group is significant for interactions with neurotransmitter systems. It can serve as a precursor for compounds that modulate neurotransmitter activity, particularly in studies related to:

- Dopaminergic Activity : Investigations into the effects of brominated phenethylamines on dopamine receptors have shown promise in understanding addiction and reward pathways.

Data Table: Dopaminergic Activity Comparison

| Compound | IC50 (nM) | Receptor Type |

|---|---|---|

| This compound | 150 | D2 |

| (S)-1-(2-Methyl-phenyl)-ethylamine | 200 | D2 |

| (S)-1-(4-Chloro-phenyl)-ethylamine | 120 | D2 |

Synthetic Organic Chemistry

This compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Chiral Synthesis : The chiral nature of this compound allows for enantioselective reactions, which are essential in creating pharmaceuticals with specific stereochemistry.

Case Study: Asymmetric Synthesis

A notable study utilized this compound in a multi-step asymmetric synthesis pathway to produce a novel class of anti-cancer agents, showcasing its versatility and importance in drug discovery.

Material Science

Research into the use of this compound in material science has revealed potential applications in creating functional materials with specific electronic properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | 10^-6 S/cm |

| Thermal Stability | Up to 250 °C |

| Solubility | Soluble in DMSO |

作用机制

The mechanism of action of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring influence its binding affinity and selectivity. The chiral center plays a crucial role in determining the compound’s stereospecific interactions with biological molecules.

相似化合物的比较

Similar Compounds

®-1-(4-Bromo-2-methyl-phenyl)-ethylamine: The enantiomer of the compound with different stereochemical properties.

1-(4-Bromo-2-methyl-phenyl)-propan-2-amine: A structurally similar compound with an additional carbon in the alkyl chain.

1-(4-Bromo-2-methyl-phenyl)-methanamine: A compound with a shorter alkyl chain.

Uniqueness

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of enantiomerically pure compounds.

生物活性

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine, a chiral compound with significant implications in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a methyl group attached to a phenyl ring, contributing to its unique biological properties. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and various neurological conditions .

Interaction with Receptors

Research indicates that this compound exhibits selective antagonistic properties towards serotonin receptors, particularly the 5-HT_2A subtype. This receptor selectivity suggests potential applications in treating psychiatric disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.78 |

| HCT-116 | 0.19 |

These findings suggest that this compound may induce apoptosis in cancer cells via caspase activation pathways, enhancing its profile as a potential anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data indicate that it possesses activity against certain bacterial strains, although further studies are required to elucidate its full spectrum of antimicrobial efficacy .

Case Studies and Research Findings

- Anticancer Activity : A study published in MDPI reported that derivatives of similar compounds showed promising results against cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

- Neuropharmacological Effects : Another investigation focused on the interaction of this compound with serotonin receptors, revealing its potential as a therapeutic agent for mood disorders due to its antagonistic effects on the 5-HT_2A receptor .

属性

IUPAC Name |

(1S)-1-(4-bromo-2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCHYPOMQPPOJT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。